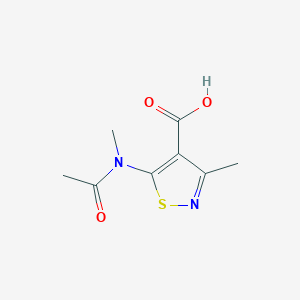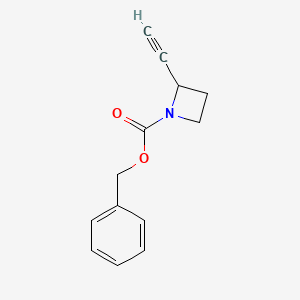
N-Cbz-2-ethynylazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cbz-2-ethynylazetidine is a compound that features a carboxybenzyl (Cbz) protecting group attached to a 2-ethynylazetidine core. The Cbz group is commonly used in organic synthesis to protect amines, allowing for selective reactions to occur at other functional groups. The azetidine ring is a four-membered nitrogen-containing ring, and the ethynyl group introduces an alkyne functionality, making this compound versatile in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-2-ethynylazetidine typically involves the protection of the azetidine nitrogen with a Cbz group followed by the introduction of the ethynyl group. One common method is:
Protection of Azetidine: The azetidine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine to form N-Cbz-azetidine.
Introduction of Ethynyl Group: The N-Cbz-azetidine is then subjected to a Sonogashira coupling reaction with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes, depending on the conditions and reagents used.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted azetidines.
科学研究应用
N-Cbz-2-ethynylazetidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of N-Cbz-2-ethynylazetidine largely depends on its application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Cbz group provides stability and protection during synthetic transformations, while the ethynyl group can participate in various chemical reactions, facilitating the formation of bioactive compounds.
相似化合物的比较
N-Boc-2-ethynylazetidine: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.
N-Fmoc-2-ethynylazetidine: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Alloc-2-ethynylazetidine: Contains an allyloxycarbonyl (Alloc) protecting group.
Uniqueness: N-Cbz-2-ethynylazetidine is unique due to the stability and ease of removal of the Cbz protecting group under mild conditions, such as catalytic hydrogenation. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
benzyl 2-ethynylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-2-12-8-9-14(12)13(15)16-10-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2 |
InChI 键 |
BAJUWPPCQUHTCJ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1CCN1C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


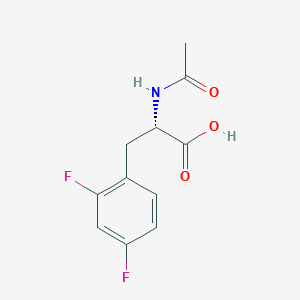
![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)

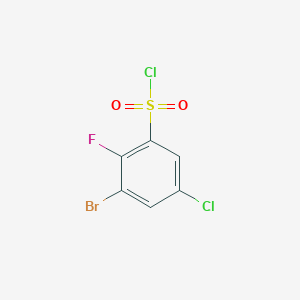

![4-Pentynoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B13498789.png)

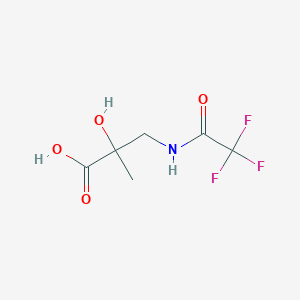
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
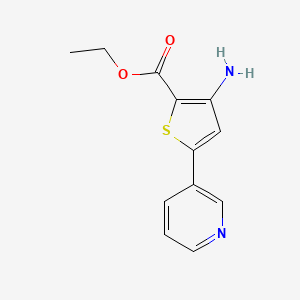
![lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)
![4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol](/img/structure/B13498835.png)

